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Compound of Interest

Compound Name: Erythromycin B

Cat. No.: B194142 Get Quote

This document provides a detailed Ultra-Performance Liquid Chromatography (UPLC) method

for the quantitative determination of erythromycin residues on manufacturing equipment

surfaces. This method is crucial for cleaning validation programs in the pharmaceutical industry

to prevent cross-contamination between batches.

Introduction
Erythromycin is a macrolide antibiotic used in various pharmaceutical formulations.[1] Effective

cleaning validation is essential to ensure that manufacturing equipment is free from residual

active pharmaceutical ingredients (APIs) like erythromycin before the production of the next

product. This UPLC method offers a rapid, sensitive, and specific approach for the detection

and quantification of erythromycin residues, ensuring compliance with regulatory requirements.

The method's short run time of 6 minutes allows for a significant reduction in analysis time

compared to traditional HPLC methods.[1]

Principle
This method utilizes reversed-phase UPLC with photodiode array (PDA) detection to separate

and quantify erythromycin from potential interferences. The separation is achieved on a C18

column with a gradient elution of a buffered mobile phase and an organic modifier. The method

has been validated according to ICH guidelines for specificity, linearity, accuracy, precision, and

sensitivity.[2][3]
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Materials and Reagents
Erythromycin Reference Standard: USP or equivalent

Solvents:

Methanol (HPLC grade)

Acetonitrile (HPLC grade)

Water (Milli-Q or equivalent)

Reagents:

Disodium hydrogen phosphate

Orthophosphoric acid

Swabs: Low-residue swabs suitable for surface sampling

Vials: Low-adsorption glass vials

Instrumentation and Chromatographic Conditions
A Waters Acquity UPLC System equipped with a quaternary gradient pump, autosampler,

column oven, and photodiode array detector was used for the method development and

validation.[2][3]
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Parameter Specification

UPLC System Waters Acquity UPLC or equivalent

Column
ACQUITY UPLC BEH C18, 50 mm x 2.1 mm,

1.7 µm

Column Temperature 50°C[1][2][3]

Mobile Phase A

Buffer:Methanol (35:65, v/v). The buffer is 2.84 g

of Disodium hydrogen phosphate in 1000 mL

water, with the pH adjusted to 8.50 ± 0.05 using

diluted Orthophosphoric acid.[1][2][3]

Mobile Phase B Methanol[1][2][3]

Flow Rate 0.5 mL/min[1][2][3]

Injection Volume 7.0 µL[1][2][3]

Detector Photodiode Array (PDA)

Detection Wavelength 210 nm[1] or 215 nm[4][5][6]

Run Time 6 minutes[1]

Gradient Program
Time (min) % Mobile Phase A % Mobile Phase B

0.0 100 0

1.9 100 0

2.2 50 50

3.7 50 50

4.0 100 0

6.0 100 0
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Preparation of Standard Solutions
Stock Standard Solution (1000 µg/mL): Accurately weigh about 100 mg of Erythromycin

reference standard and transfer it into a 100 mL volumetric flask. Add about 70 mL of diluent

(Mobile Phase A) and sonicate to dissolve. Dilute to volume with the diluent and mix well.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the

stock standard solution with the diluent to achieve concentrations ranging from the Limit of

Quantitation (LOQ) to 200% of the target residue limit.

Sample Collection (Swab Sampling)
Define a specific surface area to be sampled (e.g., 10 cm x 10 cm).

Moisten a swab with the extraction solvent (e.g., Acetonitrile or a mixture of Acetonitrile and

water).[1][7]

Swab the defined area using overlapping strokes in both horizontal and vertical directions.

Place the swab head into a clean vial.

Sample Preparation
To the vial containing the swab, add a defined volume of extraction solvent (e.g., 10.0 mL of

diluent).[1]

Cap the vial and shake it for approximately 2 minutes to extract the erythromycin residue

from the swab.[1]

Filter the sample solution through a 0.2 µm Nylon filter into a clean UPLC vial.[1]

Method Validation Summary
The UPLC method was validated according to ICH guidelines, and the results are summarized

below.
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Validation Parameter Result

Specificity

The method is specific for erythromycin, with no

interference from common excipients or

cleaning agents.

Linearity (Correlation Coefficient, r²) > 0.999[1]

Limit of Detection (LOD)

Determined by injecting a series of dilute

solutions of the analyte.[1] A study using LC-MS

reported an LOD of 1.0 ng/mL.[8]

Limit of Quantitation (LOQ)

Determined by injecting a series of dilute

solutions of the analyte.[1] An LC-MS method

reported an LOQ of 10.0 ng/mL.[8]

Accuracy (% Recovery) Within 98-102%

Precision (% RSD) < 2.0%[1]

Solution Stability

Erythromycin standard and sample solutions

were found to be stable for up to 76 and 75

hours respectively when stored at 2°C to 8°C.[1]
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Caption: Experimental workflow for UPLC-based cleaning validation of Erythromycin.
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Logical Relationship for Method Validation

Method Validation (ICH Guidelines)

Specificity Linearity Accuracy Precision Sensitivity Robustness Solution Stability

Limit of Detection (LOD) Limit of Quantitation (LOQ)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note and Protocol: UPLC Method for
Cleaning Validation of Erythromycin Residues]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b194142#uplc-method-for-cleaning-validation-of-
erythromycin-residues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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